Enhanced Lipophilicity and Altered LogP Relative to Non-Fluorinated 4-Hydrazinyl-2-Methoxypyrimidine
5-Fluoro-4-hydrazinyl-2-methoxypyrimidine possesses a predicted XLogP3 value of approximately 0.2 [1], . In contrast, its closest non-fluorinated structural analog, 2-hydrazinyl-4-methoxypyrimidine, exhibits a significantly lower calculated LogP of approximately -0.32 . This difference in lipophilicity is directly attributable to the 5-fluoro substituent on the target compound and is consistent with the well-characterized effect of fluorine in increasing the hydrophobicity of pyrimidine scaffolds [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.2 (predicted) |
| Comparator Or Baseline | 2-Hydrazinyl-4-methoxypyrimidine (non-fluorinated analog): LogP = -0.32 (predicted) |
| Quantified Difference | Δ LogP ≈ +0.52 log units |
| Conditions | Computational prediction using XLogP3 and other consensus methods |
Why This Matters
A higher LogP value suggests improved passive membrane permeability and altered cellular distribution, which can be a critical differentiating factor for researchers optimizing lead compounds for cellular activity or for use as a more lipophilic building block in synthesis.
- [1] PubChem. 5-Fluoro-4-hydrazino-2-methoxypyrimidine. Computed Properties: XLogP3. National Center for Biotechnology Information (2026). View Source
- [2] Mittapalli, S.K., Rizwana, I., Murthy, C.H.P., et al. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. Oriental Journal of Chemistry, 2023, 39(5), 1101-1112. View Source
